Fructose-1,6-diphosphate sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

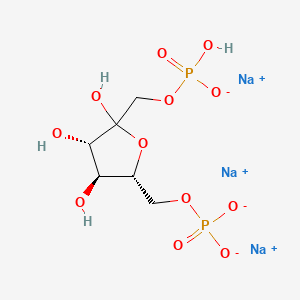

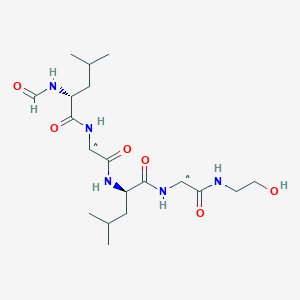

Fructose-1,6-diphosphate sodium salt is a glycolytic intermediate produced by the phosphorylation of fructose-6-phosphate by the enzyme phosphofructokinase. It plays a crucial role in carbohydrate metabolism, including glycolysis and gluconeogenesis. This compound is known for its ability to protect ischemic or hypoxic tissues and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fructose-1,6-diphosphate sodium salt can be synthesized by the phosphorylation of fructose-6-phosphate using phosphofructokinase. The compound is best purified via the acid strychnine salt, which is stable for several months. To remove the strychnine, the solution is adjusted to pH 8.3 with NaOH or KOH, and the precipitate is removed by centrifugation .

Industrial Production Methods: In industrial settings, this compound can be produced by precipitating the ferric salt of fructose-1,6-diphosphate from fermentation broths. This method allows for the separation of the salt from mixtures containing phosphates, monophosphorylated sugars, amino acids, purines, and pyrimidines .

Chemical Reactions Analysis

Types of Reactions: Fructose-1,6-diphosphate sodium salt undergoes several types of reactions, including:

Phosphorylation: Conversion of fructose-6-phosphate to fructose-1,6-diphosphate.

Hydrolysis: Conversion of fructose-1,6-diphosphate to fructose-6-phosphate and phosphate.

Common Reagents and Conditions:

Phosphofructokinase: Used for phosphorylation reactions.

Fructose-1,6-bisphosphatase-1: Used for hydrolysis reactions.

Major Products:

- Glyceraldehyde-3-phosphate

- Dihydroxyacetone phosphate

Scientific Research Applications

Fructose-1,6-diphosphate sodium salt has a wide range of scientific research applications:

- Chemistry: Used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase and fructose-1,6-bisphosphatase .

- Biology: Acts as an allosteric activator of enzymes like pyruvate kinase and NAD±dependent lactate dehydrogenase .

- Medicine: Protects ischemic or hypoxic tissues by augmenting anaerobic carbohydrate utilization and improving cellular energy metabolism .

- Industry: Used in the production of neuroprotective agents and in studies related to brain injury .

Mechanism of Action

Fructose-1,6-diphosphate sodium salt exerts its effects by increasing the yield of ATP from anaerobic glycolysis. It breaks down into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which further break down into pyruvate, producing ATP. This process helps in the recovery of ischemic tissues by facilitating energy production in an anaerobic environment .

Comparison with Similar Compounds

- Fructose-2,6-diphosphate disodium salt: Acts as a potent allosteric activator of phosphofructokinase-1 .

- Calcium fructose-1,6-diphosphate: Evaluated for growth, photosynthesis, nutrient uptake, and systemic resistance to salt in plants .

Uniqueness: Fructose-1,6-diphosphate sodium salt is unique due to its dual role in glycolysis and gluconeogenesis, and its ability to protect ischemic tissues by enhancing anaerobic glycolysis. Its application in various fields, including medicine and industry, highlights its versatility and importance in scientific research .

Properties

Molecular Formula |

C6H11Na3O12P2 |

|---|---|

Molecular Weight |

406.06 g/mol |

IUPAC Name |

trisodium;[(2R,3S,4S)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C6H14O12P2.3Na/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t3-,4-,5+,6?;;;/m1.../s1 |

InChI Key |

TZPGTGQRVXSGQM-WQXRYRFGSA-K |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C1C(C(C(O1)(COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)

![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)

![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)

![2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid](/img/structure/B12352630.png)

![3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12352661.png)